Myeloperoxidase (MPO) Inhibitory Potency vs. Non-Iodinated N-Phenethylbenzamide Baseline
4-Iodo-N-phenethylbenzamide demonstrated measurable inhibition of recombinant human myeloperoxidase (MPO) with an IC₅₀ of 159 nM in an aminophenyl fluorescein–based assay conducted in the presence of 120 mM NaCl [1]. In contrast, the non-iodinated parent scaffold N-phenethylbenzamide (CAS 3278-14-6) showed no appreciable MPO inhibition (IC₅₀ > 10,000 nM) under comparable assay conditions, as reported in the same ChEMBL-curated dataset [1]. This represents a >60-fold potency enhancement conferred by the 4-iodo substitution. The iodine atom likely contributes to binding through halogen bonding with the MPO active-site residues and/or through favorable hydrophobic contacts within the heme pocket [1].
| Evidence Dimension | Inhibition of recombinant human myeloperoxidase (MPO) enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 159 nM |
| Comparator Or Baseline | N-Phenethylbenzamide (CAS 3278-14-6), IC₅₀ > 10,000 nM |
| Quantified Difference | >62.9-fold more potent (159 nM vs. >10,000 nM) |
| Conditions | Recombinant human MPO, aminophenyl fluorescein substrate, 120 mM NaCl, 10 min incubation, 25°C |
Why This Matters
For research groups investigating MPO-driven inflammatory pathways or screening for cardiovascular anti-inflammatory leads, the iodinated compound provides a validated active tool compound while the non-iodinated baseline is essentially inactive, making substitution impossible without losing the pharmacological signal.
- [1] ChEMBL Database. Bioactivity data for myeloperoxidase (Human) – Compound CHEMBL4792720. European Bioinformatics Institute. Data curated by Bristol Myers Squibb. View Source
